molecular formula C24H30O12 B3030184 8-p-Coumaroylharpagide CAS No. 87686-74-6

8-p-Coumaroylharpagide

Cat. No.: B3030184
CAS No.: 87686-74-6
M. Wt: 510.5 g/mol
InChI Key: AZKQDXZMKREFDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-p-Coumaroylharpagide involves the esterification of harpagide with p-coumaric acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction and purification from the roots of Harpagophytum procumbens. The extraction process involves the use of solvents like ethanol or methanol, followed by chromatographic techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 8-p-Coumaroylharpagide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-p-Coumaroylharpagide has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of iridoid glycosides.

    Biology: Studied for its role in plant defense mechanisms and its biosynthesis in plants.

    Medicine: Investigated for its anti-inflammatory, analgesic, and antioxidant properties. It is used in the development of natural health products and nutraceuticals.

    Industry: Utilized in the formulation of dietary supplements and herbal medicines

Comparison with Similar Compounds

8-p-Coumaroylharpagide is compared with other similar iridoid glycosides such as harpagoside and harpagide:

    Harpagoside: Similar in structure but has a different ester group. It is also known for its anti-inflammatory and analgesic properties.

    Harpagide: Lacks the p-coumaroyl group and has different pharmacological activities. .

Uniqueness: this compound is unique due to its specific esterification with p-coumaric acid, which enhances its anti-inflammatory and antioxidant properties compared to other iridoid glycosides .

Properties

IUPAC Name

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O12/c1-23(36-16(28)7-4-12-2-5-13(26)6-3-12)10-15(27)24(32)8-9-33-22(20(23)24)35-21-19(31)18(30)17(29)14(11-25)34-21/h2-9,14-15,17-22,25-27,29-32H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKQDXZMKREFDY-CBLWINFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-p-Coumaroylharpagide
Reactant of Route 2
8-p-Coumaroylharpagide
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8-p-Coumaroylharpagide
Reactant of Route 4
8-p-Coumaroylharpagide
Reactant of Route 5
8-p-Coumaroylharpagide
Reactant of Route 6
8-p-Coumaroylharpagide

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